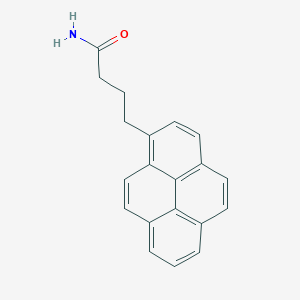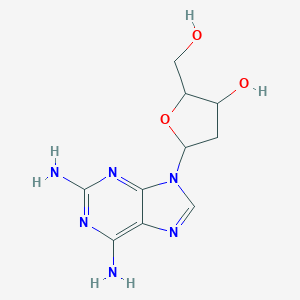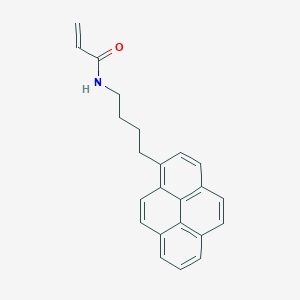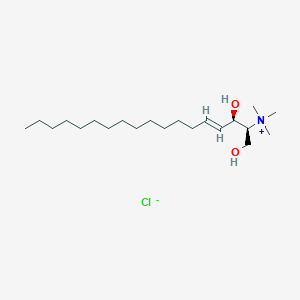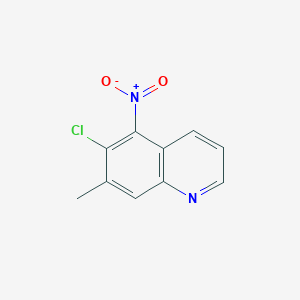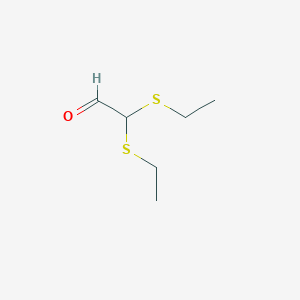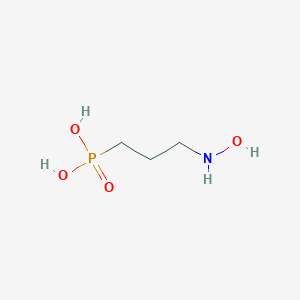
3-(羟氨基)丙基膦酸
描述
3-(Hydroxyamino)propylphosphonic acid is a compound that has been explored within the context of phosphonic acid antibiotics and antimalarial agents. It is structurally related to a variety of synthetic and naturally occurring compounds that have significant antibacterial and antimalarial activities. Its synthesis and study contribute to the broader field of chemical and pharmaceutical research, particularly in developing novel therapeutic agents.
Synthesis Analysis
The synthesis of 3-(Hydroxyamino)propylphosphonic acid and its analogs involves several chemical methodologies, including the reaction of diethyl but-3-enylphosphonate for alpha-halogenated analogs with potential antimalarial activity. Another approach described the synthesis from aminomethylene-bis(phosphonic acid), highlighting the versatility and adaptability of synthetic strategies to produce this compound and its derivatives (Verbrugghen et al., 2010) (Griffiths et al., 1997).
Molecular Structure Analysis
The molecular structure of 3-(Hydroxyamino)propylphosphonic acid is characterized by the presence of a phosphonic acid functional group attached to a propyl chain that bears a hydroxyamino substituent. This structure has been established through various spectroscopic and chemical evidence, demonstrating its structural analogy with phosphate moieties, which is crucial for its bioactivity.
Chemical Reactions and Properties
3-(Hydroxyamino)propylphosphonic acid participates in a range of chemical reactions, reflecting its utility in synthesizing diverse compounds. Its chemical properties, such as reactivity with other phosphorus reagents and involvement in cyclization reactions, have been studied to develop novel compounds with potential biological applications. The compound's ability to undergo reactions leading to derivatives with varying side chains and functionalities exemplifies its chemical versatility.
Physical Properties Analysis
The physical properties of 3-(Hydroxyamino)propylphosphonic acid and its analogs, including solubility, melting point, and stability, are influenced by the phosphonic acid group and the hydroxyamino moiety. These properties are critical for the compound's applications in different chemical and biological contexts, affecting its behavior in solution and its interaction with biological molecules.
Chemical Properties Analysis
The chemical properties of 3-(Hydroxyamino)propylphosphonic acid, such as acidity, nucleophilicity of the hydroxyamino group, and the reactivity of the phosphonic acid moiety, play significant roles in its biological activity and chemical reactivity. Studies on its synthesis, reactivity, and the development of related compounds contribute to understanding its potential as a chemical building block for pharmaceuticals and other applications.
科学研究应用
化学和材料科学应用
膦酸,包括与3-(羟氨基)丙基膦酸结构相关的化合物,因其生物活性特性(例如作为药物或前药)、用于骨靶向、设计超分子或杂化材料、表面功能化、分析目的、医学成像或作为磷酸抗原而被利用。它们与磷酸酯基团的结构类似性、配位或超分子性质使其在化学、生物学和物理学中具有广泛的应用(Sevrain, Berchel, Couthon, & Jaffrès, 2017)。
环境科学应用
在环境科学中,膦酸盐,包括与3-(羟氨基)丙基膦酸相关的化合物,被用于探索其在降解聚合物废物(如聚氨酯、聚碳酸酯和聚酰胺)方面的潜力。这些应用利用了膦酸盐作为有效降解剂的能力,将阻燃性能引入回收分子中,这些分子可以重新利用以制造新材料(Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013)。
生物学应用
在生物领域,含有膦酸基团的膦酸肽,包括类似于3-(羟氨基)丙基膦酸的化合物,作为天然肽的模拟体,显示出作为各种病理状态中关键酶的抑制剂的潜力。这些化合物显示出有趣的生理活性,具有在医学和农业中的潜在应用(Kafarski, 2020)。
生物降解和环境命运
有机膦酸盐的生物降解和环境命运对于理解它们对生态系统和废水处理过程的影响至关重要。尽管有机膦酸盐,包括3-(羟氨基)丙基膦酸的衍生物,对生物降解具有稳定性,但在采用化学磷酸盐沉淀运行的废水处理厂中,这些有机膦酸盐可以以相对较高的效率被去除。这些见解有助于解决与膦酸盐消耗增加相关的环境问题(Rott, Steinmetz, & Metzger, 2018)。
属性
IUPAC Name |
3-(hydroxyamino)propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNAZZXMBDMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNO)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321561 | |
| Record name | 3-(hydroxyamino)propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxyamino)propylphosphonic acid | |
CAS RN |
66508-11-0 | |
| Record name | NSC377717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(hydroxyamino)propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



